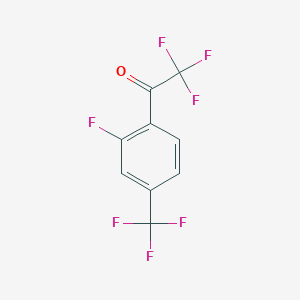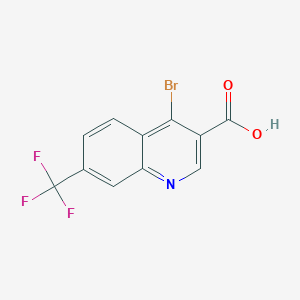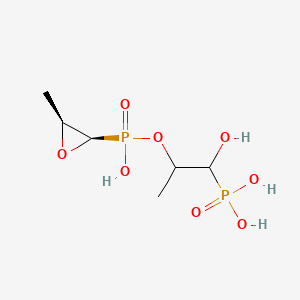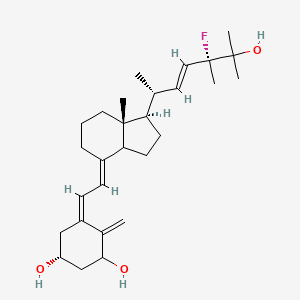
24-Fluoro-1,25-dihydroxyvitamin D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Fluoro-1,25-dihydroxyvitamin D2, also known as (24R)-24-fluoro-1alpha,25-dihydroxyergocalciferol, is a synthetic analog of vitamin D2. This compound is characterized by the presence of a fluorine atom at the 24th position of the vitamin D2 molecule. It is part of the secosteroids class and plays a significant role in regulating calcium metabolism and bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-Fluoro-1,25-dihydroxyvitamin D2 involves multiple steps, including the introduction of a fluorine atom at the 24th position. One common method is the Sharpless dihydroxylation followed by a deoxyfluorination reaction. This process ensures the stereoselective introduction of the fluorine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
24-Fluoro-1,25-dihydroxyvitamin D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluorinating agents like diethylaminosulfur trifluoride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various fluorinated analogs of vitamin D2, which have distinct biological activities and applications .
Scientific Research Applications
24-Fluoro-1,25-dihydroxyvitamin D2 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on the biological activity of vitamin D analogs.
Biology: Investigated for its role in regulating calcium metabolism and bone health.
Medicine: Explored for its potential therapeutic applications in treating conditions like osteoporosis and other bone-related disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 24-Fluoro-1,25-dihydroxyvitamin D2 involves binding to the vitamin D receptor (VDR) in target cells. This binding activates the VDR, which then regulates the expression of genes involved in calcium and phosphorus metabolism. The fluorine atom at the 24th position enhances the stability and potency of the compound, making it more effective in its biological functions .
Comparison with Similar Compounds
Similar Compounds
1,25-Dihydroxyvitamin D3: The natural form of vitamin D3, which is highly active in regulating calcium metabolism.
1,25-Dihydroxyvitamin D2: The natural form of vitamin D2, similar in function to vitamin D3 but with some differences in potency and stability.
24,25-Dihydroxyvitamin D3: Another analog of vitamin D3 with distinct biological activities.
Uniqueness
24-Fluoro-1,25-dihydroxyvitamin D2 is unique due to the presence of the fluorine atom at the 24th position. This modification enhances its stability and potency compared to other vitamin D analogs. It also exhibits distinct biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C28H43FO3 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5-fluoro-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H43FO3/c1-18(13-15-28(6,29)26(3,4)32)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(30)17-25(31)19(21)2/h9-10,13,15,18,22-25,30-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24?,25?,27-,28-/m1/s1 |
InChI Key |
NYQPKLHIAIIMRX-DYKRWQGZSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@](C)(C(C)(C)O)F)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
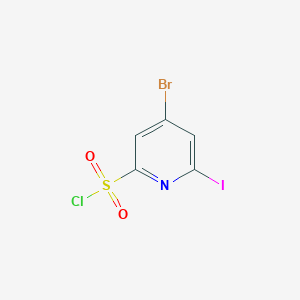
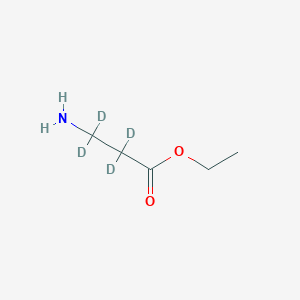

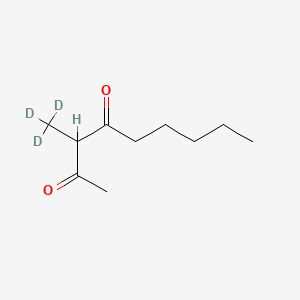
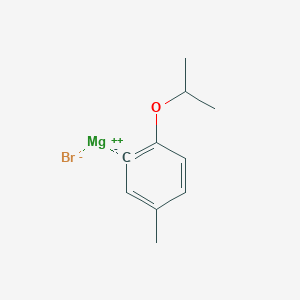

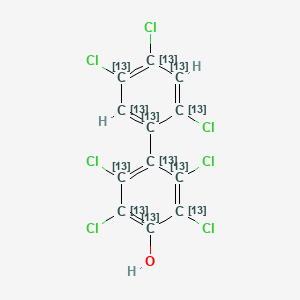
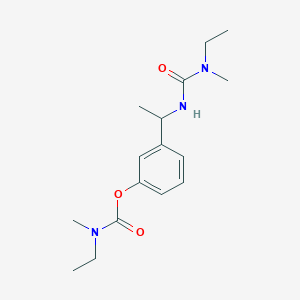
![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
